molecular formula C16H22ClNO B4894077 4-anilinoadamantan-1-ol;hydrochloride

4-anilinoadamantan-1-ol;hydrochloride

Cat. No.: B4894077
M. Wt: 279.80 g/mol
InChI Key: UEBVIKDNROGMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anilinoadamantan-1-ol;hydrochloride is a chemical compound with the molecular formula C16H24ClNO It is a derivative of adamantane, a tricyclic hydrocarbon, and features an aniline group attached to the adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilinoadamantan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the adamantane core, which undergoes a series of reactions to introduce the aniline and hydroxyl groups. For instance, adamantane can be brominated to form 1-bromoadamantane, which is then reacted with aniline under specific conditions to yield 4-anilinoadamantane. Subsequent hydroxylation of this intermediate produces 4-anilinoadamantan-1-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of environmentally friendly catalysts are often employed to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Anilinoadamantan-1-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-anilinoadamantanone, while reduction of the aniline group can produce 4-aminoadamantan-1-ol .

Scientific Research Applications

4-Anilinoadamantan-1-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 4-anilinoadamantan-1-ol;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in medicinal applications, it may act on neurotransmitter systems or viral proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-adamantanol hydrochloride: Similar in structure but with an amino group instead of an aniline group.

    1-Aminoadamantane hydrochloride: Known for its antiviral and antiparkinsonian properties.

    Rimantadine hydrochloride: Another adamantane derivative with antiviral activity

Uniqueness

4-Anilinoadamantan-1-ol;hydrochloride is unique due to the presence of both an aniline and a hydroxyl group on the adamantane core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-anilinoadamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO.ClH/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14;/h1-5,11-13,15,17-18H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBVIKDNROGMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.